Naphthol AS-TR phosphate (disodium)

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Standard phosphatase substrates often fail to provide a balanced combination of solubility, fluorescence properties, and reliable azo-dye coupling for routine histochemistry. Naphthol AS-TR phosphate disodium (CAS 4264-93-1) solves this as a water-soluble, high-purity (≥99% HPLC) reagent. - **Dual detection:** Enables fluorometric quantification (Ex/Em 388/512 nm) AND chromogenic localization with diazonium salts. - **Proven application:** Used in peer-reviewed TRAP staining for osteoclast identification (bone biology) and IHC with New Fuchsin. - **Reliable supply:** Powder form, 50 mg/mL solubility, suitable for routine formalin-fixed sections.

Molecular Formula C18H13ClNNa2O5P
Molecular Weight 435.7 g/mol
Cat. No. B12387078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS-TR phosphate (disodium)
Molecular FormulaC18H13ClNNa2O5P
Molecular Weight435.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2
InChIKeyTYCHZTPSWMGRRI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-TR Phosphate Disodium Salt Overview


Naphthol AS-TR phosphate disodium salt (CAS 4264-93-1) is a synthetic, water-soluble naphthol AS-derivative substrate employed for the histochemical detection and fluorometric quantitation of acid and alkaline phosphatase activities [1]. Upon enzymatic hydrolysis, the compound releases the fluorophore naphthol AS-TR, which exhibits distinct excitation/emission maxima at 388/512 nm, enabling quantitative fluorescence-based measurement of phosphatase activity [1]. As a member of the substituted naphthol AS-phosphate family, it is routinely used in azo-dye coupling techniques with diazonium salts such as Fast Red TR for the chromogenic localization of phosphatase enzymes in tissues and cells . The compound is supplied as a high-purity (≥99% by HPLC), powder-form reagent with defined water solubility of 50 mg/mL .

1
Detection Workflow: Chromogenic & fluorogenic phosphatase substrate
2
Substrate Format: High-purity powder, aqueous-soluble
3
Application Context: Histochemistry, TRAP staining, fluorometric assays

Why Naphthol AS-TR Phosphate Is Not Interchangeable


Substituted naphthol AS-phosphates are not functionally interchangeable due to profound differences in their performance as phosphatase substrates across diverse histochemical and analytical contexts. Foundational comparative studies by Burstone established that while substrates like naphthol AS-MX, AS-TR, and AS-CL phosphates are broadly suitable for many purposes, the choice of derivative critically impacts the precision of enzyme localization, with naphthol AS-BI phosphate being explicitly recommended for high-resolution work with carefully fixed tissues [1][2]. Furthermore, subsequent fluorometric analyses demonstrated that naphthol AS-BI phosphate was the superior substrate for alkaline phosphatase quantification [3]. Therefore, the selection of a specific naphthol AS-phosphate, such as Naphthol AS-TR phosphate disodium salt, is a non-trivial decision driven by the required balance of localization sharpness, compatibility with fixation and coupling reagents, and the intended detection modality (chromogenic vs. fluorogenic).

Localization precision
AS-TR is suitable for most purposes; AS-BI yields higher precision under specialized fixation, which may shift staining outcome.
Fixation & coupling
Compatibility with fixation methods and diazonium salts varies across naphthol AS-phosphate derivatives, altering detection sensitivity.
Detection modality
Fluorogenic performance differs significantly; AS-BI was reported superior for alkaline phosphatase fluorometry in one study.

Quantitative Evidence for Naphthol AS-TR Phosphate


HPLC-Verified Chemical Purity

The disodium salt of Naphthol AS-TR phosphate is commercially available with a defined high purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . This specification provides a quantitative baseline for lot-to-lot consistency in research assays, a parameter that may be specified as ≥98% for other members of the class, such as Naphthol AS phosphate disodium salt, or is not explicitly quantified in the same manner for all analog products .

Chemical Purity
Data to verify
≥99% (HPLC)
Reported purity specification may support assay consistency.
Supplier specification; Naphthol AS phosphate ≥98% (TLC).
Analytical Chemistry Biochemical Reagent Procurement Quality Control

Histochemical Localization Performance

In the seminal comparative work by Burstone, Naphthol AS-TR phosphate was categorized alongside Naphthol AS-MX and AS-CL phosphates as being suitable for 'most purposes' in phosphatase histochemistry. This contrasts with Naphthol AS-BI phosphate, which was specifically recommended for achieving the 'most precise localization' with carefully fixed tissues like frozen-dried specimens [1][2]. This indicates that AS-TR provides a balanced performance profile, offering robust staining for routine applications without the stringent fixation requirements associated with AS-BI.

Localization Precision
Head-to-head
AS-TR: “most purposes” AS-BI: “most precise” (careful fixation)
Supports general histochemical use; AS-BI may offer higher resolution under controlled fixation.
Burstone seminal comparative studies.
Enzyme Histochemistry Phosphatase Localization Tissue Fixation

Defined Fluorogenic Properties

Naphthol AS-TR phosphate disodium salt functions as a fluorogenic substrate, and the product of its enzymatic hydrolysis, naphthol AS-TR, has well-characterized fluorescence spectra with excitation/emission maxima at 388/512 nm [1]. This quantitative fluorescence is a direct marker of phosphatase activity. While other naphthol AS-phosphates are also fluorogenic, the specific spectral properties of the AS-TR derivative define its compatibility with particular fluorescence detection systems. In contrast, a dedicated fluorometric study concluded that naphthol AS-BI phosphate was the superior substrate for alkaline phosphatase analysis, underscoring that the optimal choice for a fluorometric assay is not uniform across the compound class [2].

Fluorescence Properties
Cross-study comparable
Ex/Em 388/512 nm
Defined spectral signature enables instrument setup.
AS-BI reported superior in ALP fluorometry study.
Fluorometry Enzyme Assay Phosphatase Quantitation

Validated TRAP Staining Protocol

Naphthol AS-TR phosphate is explicitly employed as a substrate in validated protocols for Tartrate-Resistant Acid Phosphatase (TRAP) staining, a critical assay for identifying and quantifying osteoclasts in bone research . In a published methodology, sections were stained using 50 mM sodium tartrate in combination with naphthol AS-TR phosphate. While Naphthol AS-MX phosphate is also a common substrate for TRAP staining [1], the direct use of AS-TR in established and peer-reviewed protocols provides a validated experimental path, reducing the need for extensive in-house optimization and ensuring comparability with published data.

TRAP Staining Protocol
Cross-study comparable
2.5 mM, 50 mM tartrate
Documented use in osteoclast research facilitates assay setup.
AS-MX also commonly used as TRAP substrate.
Bone Biology Osteoclast TRAP Assay Histochemistry

Defined Aqueous Solubility

The disodium salt form of Naphthol AS-TR phosphate has a defined water solubility of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . This quantifiable solubility specification is a critical practical parameter for laboratory workflows, ensuring that consistent stock solutions can be prepared. While solubility data for other disodium salts like Naphthol AS-BI phosphate exists, it may not always be explicitly quantified in the same units or may indicate a different solubility profile, underscoring the need to verify this property for the specific analog .

Aqueous Solubility
Specification review
50 mg/mL, clear solution
Quantified solubility supports reproducible stock preparation.
Data to verify for analog compounds.
Reagent Preparation Assay Development Solubility

Naphthol AS-TR Phosphate Application Scenarios


Routine Histochemical Phosphatase Localization

This substrate is optimally deployed in histochemistry laboratories performing routine, high-throughput staining for acid or alkaline phosphatase in standard formalin-fixed frozen sections or blood films. Its classification as being suitable for 'most purposes' makes it a reliable, general-purpose choice where ultra-high subcellular resolution (as potentially offered by naphthol AS-BI phosphate with specialized fixation) is not the primary objective [1][2]. The defined high purity and solubility facilitate consistent reagent preparation for daily use .

Quantitative Fluorometric Phosphatase Assays

Labs developing or running quantitative fluorometric assays for acid or alkaline phosphatase should consider this substrate due to its well-defined fluorescence properties (Ex/Em 388/512 nm) [1]. This allows for direct, quantitative correlation of fluorescence intensity with enzyme activity. While other analogs like naphthol AS-BI phosphate have been deemed superior in some fluorometric studies, the specific spectral signature of AS-TR may be the required or preferred choice for certain instruments or multiplexed experimental setups [2].

Osteoclast Research with TRAP Staining

For bone biology and osteoporosis research involving the identification and quantification of osteoclasts, this substrate is a proven component in peer-reviewed TRAP staining protocols [1]. Its documented use at defined concentrations (e.g., 2.5 mM or in conjunction with 50 mM sodium tartrate) provides researchers with a ready-to-validate methodology, reducing the experimental burden of protocol development and increasing confidence in result reproducibility and comparability with the published literature [2].

Alkaline Phosphatase Detection in IHC and ISH

This compound is utilized as a chromogenic substrate for alkaline phosphatase-conjugated antibodies or probes in IHC and ISH workflows. The protocol using Naphthol AS-TR phosphate with New Fuchsin (a widely used azo-dye method) is a standard alternative to BCIP/NBT, producing an intense red precipitate that is insoluble in alcohols and compatible with a range of counterstains [1]. This provides excellent contrast for microscopic observation and is a key differentiator in selecting detection chemistry for multiplexed or high-contrast imaging applications [2].

Application
Selection Property
Validation Focus
Routine histochemical staining
General-purpose localization
Fixation & coupling compatibility
Fluorometric enzyme assays
Defined fluorescence signature
Instrument spectral alignment
Osteoclast TRAP staining
Validated protocol suitability
Tartrate concentration & staining conditions
IHC/ISH chromogenic detection
Chromogenic compatibility
Counterstain & precipitate compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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